
L-Prolinamide, N-((hexahydro-1-butyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Prolinamide, N-((hexahydro-1-butyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, hydrate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a prolinamide group, a pyrimidinyl carbonyl group, and a histidyl group, all contributing to its diverse chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of L-Prolinamide, N-((hexahydro-1-butyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, hydrate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the prolinamide and histidyl components, followed by their coupling with the pyrimidinyl carbonyl group. Industrial production methods often involve the use of advanced techniques such as solid-phase peptide synthesis (SPPS) and solution-phase synthesis to ensure high purity and yield.
Analyse Chemischer Reaktionen
L-Prolinamide, N-((hexahydro-1-butyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, typically using nucleophilic or electrophilic reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
L-Prolinamide, N-((hexahydro-1-butyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of L-Prolinamide, N-((hexahydro-1-butyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, hydrate involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
L-Prolinamide, N-((hexahydro-1-butyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, hydrate can be compared with other similar compounds, such as:
L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, hydrate: This compound has a similar structure but with a methyl group instead of a butyl group, leading to different chemical properties and reactivity.
L-Prolinamide, N-((hexahydro-1-ethyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, hydrate: The presence of an ethyl group instead of a butyl group also affects its chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and makes it suitable for various specialized applications.
Eigenschaften
CAS-Nummer |
128056-06-4 |
|---|---|
Molekularformel |
C20H29N7O5 |
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
(4S)-1-butyl-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,6-dioxo-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C20H29N7O5/c1-2-3-6-27-16(28)9-13(25-20(27)32)18(30)24-14(8-12-10-22-11-23-12)19(31)26-7-4-5-15(26)17(21)29/h10-11,13-15H,2-9H2,1H3,(H2,21,29)(H,22,23)(H,24,30)(H,25,32)/t13-,14-,15-/m0/s1 |
InChI-Schlüssel |
TWGVFEWQAQUOKJ-KKUMJFAQSA-N |
Isomerische SMILES |
CCCCN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N |
Kanonische SMILES |
CCCCN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


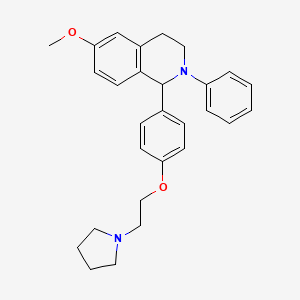
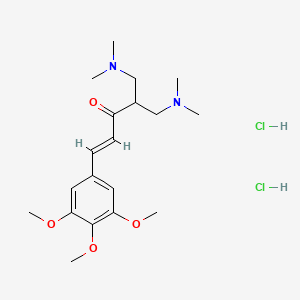
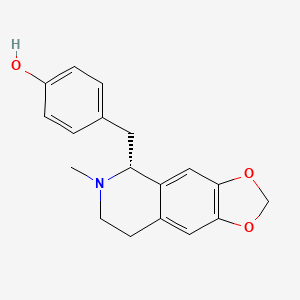
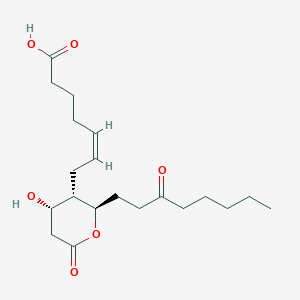
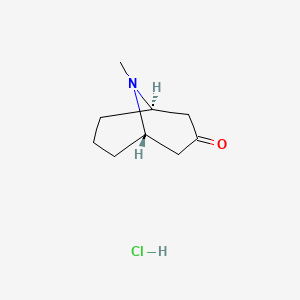
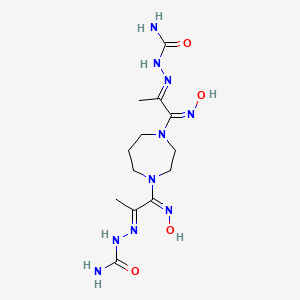
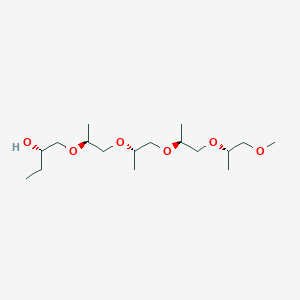
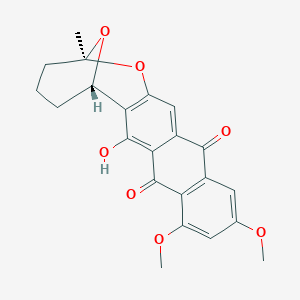
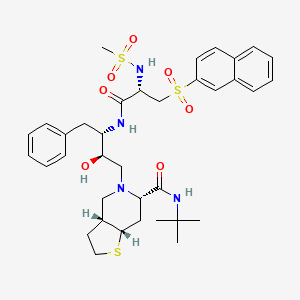
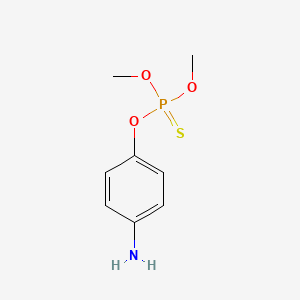

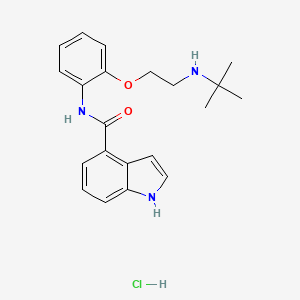
![(E)-but-2-enedioic acid;1-[3-(heptoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12758588.png)

